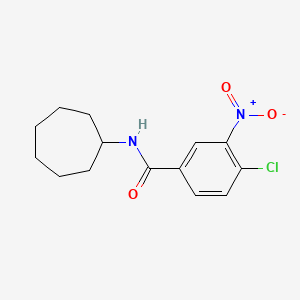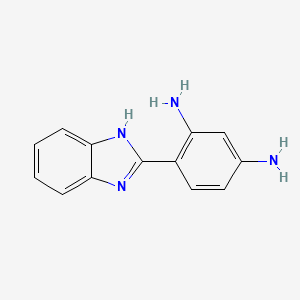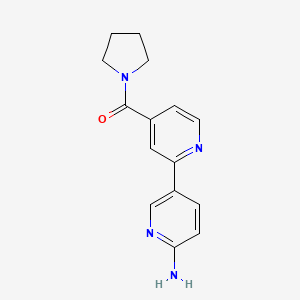
4-chloro-N-cycloheptyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-cycloheptyl-3-nitrobenzamide typically involves multi-step organic reactions, including nitration, chlorination, and amidation. These steps are designed to introduce the respective nitro, chloro, and cycloheptyl groups to the benzamide structure. An example of a related synthesis is the creation of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which was characterized using techniques like H-1 NMR, C-13 NMR, MS, and IR spectroscopy, as well as X-ray diffraction methods (Dian He et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray crystallography, which provides detailed information on the atomic and molecular arrangement. The crystal structure of a related compound, N-Cyclohexyl-2-nitrobenzamide, was determined to crystallize in the monoclinic space group P21/n, with specific cell parameters that detail the arrangement of atoms within the crystal lattice (A. Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the nitro group, which can undergo various chemical transformations, including reduction to amines or hydroxylamines. These reactions can significantly alter the chemical properties and biological activity of the compound. For instance, the reductive chemistry of a related compound, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, involves the enzymatic reduction of a nitro group to an amine, demonstrating its potential as a bioreductive drug (B. Palmer et al., 1995).
Propiedades
IUPAC Name |
4-chloro-N-cycloheptyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-8-7-10(9-13(12)17(19)20)14(18)16-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXASEGRFJPDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)
![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)
![5-(2-methoxybenzoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5679901.png)

![1-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-sulfonamide](/img/structure/B5679909.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)
![3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5679924.png)



![3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679968.png)